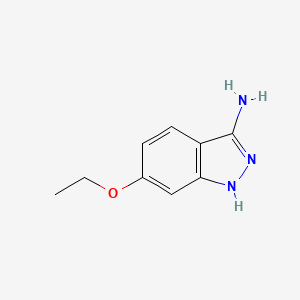

6-Ethoxy-1H-indazol-3-ylamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-ethoxy-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-2-13-6-3-4-7-8(5-6)11-12-9(7)10/h3-5H,2H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENSIVQLZNKXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Ethoxy 1h Indazol 3 Ylamine and Its Analogs

Established Synthetic Routes and Strategies for Indazole Core Formation

The formation of the indazole heterocycle is the cornerstone of synthesizing 6-Ethoxy-1H-indazol-3-ylamine. Various classical and modern synthetic strategies have been developed to construct this bicyclic aromatic system.

General Principles of Indazole Heterocycle Synthesis

The synthesis of the indazole core generally involves the formation of a pyrazole (B372694) ring fused to a benzene (B151609) ring. austinpublishinggroup.com Common strategies often start from appropriately substituted benzene precursors. sci-hub.se One of the most prevalent methods is the reaction of o-halobenzonitriles with hydrazine (B178648). acs.orgsemanticscholar.org This approach, known as a nucleophilic aromatic substitution (SNAr) reaction, is a direct and widely used method for creating the 3-aminoindazole scaffold. acs.orgacs.org Variations of this method include the use of different halogen leaving groups, such as fluorine or chlorine, on the benzonitrile (B105546) starting material. acs.orgsemanticscholar.org

Another fundamental approach involves the intramolecular cyclization of o-substituted phenylhydrazines. For instance, the cyclization of aryl hydrazones derived from salicylaldehydes can yield indazole derivatives. ajrconline.orgajrconline.org Additionally, reductive cyclization of nitrosamines has been employed for the synthesis of substituted 1H-indazoles. sci-hub.se The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final indazole product.

Specific Approaches to this compound Synthesis

The synthesis of this compound specifically leverages the general principles of indazole formation, with a focus on introducing the ethoxy group at the 6-position. A common and effective strategy involves the reaction of a 2-halo-4-ethoxybenzonitrile with hydrazine. The halogen at the 2-position facilitates the crucial cyclization step. For example, 2-fluoro-4-ethoxybenzonitrile can be condensed with hydrazine to form the desired 3-aminoindazole. The ethoxy group at the 4-position of the benzonitrile (which becomes the 6-position of the indazole) is typically installed prior to the cyclization reaction.

An alternative strategy involves the reductive cyclization of a suitably substituted 2-nitrophenyl derivative. For instance, a 2-nitrophenyl compound with an ethoxy group at the para-position to the nitro group can be a precursor. Reductive cyclization of such precursors can lead to the formation of the indazole ring.

Identification and Utilization of Key Synthetic Precursors

The successful synthesis of this compound relies on the selection and preparation of key precursors. The primary precursors are substituted benzonitriles and hydrazines.

| Precursor Category | Specific Examples | Role in Synthesis |

| Benzonitriles | 2-Fluoro-4-ethoxybenzonitrile, 2-Chloro-4-ethoxybenzonitrile | Provide the benzene ring and the nitrile group which becomes the 3-amino group. The halogen at the ortho position is the leaving group for the cyclization. |

| Hydrazines | Hydrazine hydrate, Benzophenone (B1666685) hydrazone | Serves as the source of the two nitrogen atoms for the pyrazole ring. Benzophenone hydrazone can be used in palladium-catalyzed reactions. acs.orgorganic-chemistry.org |

| Nitro Compounds | 2-Nitro-4-ethoxybenzonitrile | Can be used in reductive cyclization methods to form the indazole ring. |

The synthesis of these precursors is a critical first step. For example, 2-fluoro-4-ethoxybenzonitrile can be prepared from 2-fluoro-4-hydroxybenzonitrile (B1301987) by etherification with an ethylating agent. The strategic placement of the ethoxy group on the precursor is essential for the final structure of the target molecule.

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and environmental friendliness, advanced synthetic techniques have been applied to the synthesis of indazoles, including this compound.

Transition-Metal-Catalyzed Coupling Reactions in Indazole Synthesis

Transition-metal catalysis has become a powerful tool for the synthesis of complex molecules, including indazoles. mdpi.com Palladium and copper catalysts are frequently employed to facilitate the formation of the indazole ring. acs.orgorganic-chemistry.orgorganic-chemistry.org

A notable example is the palladium-catalyzed arylation of benzophenone hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence to yield 3-aminoindazoles. acs.orgorganic-chemistry.org This two-step process offers an efficient alternative to the traditional SNAr reaction, especially for electron-rich o-halobenzonitriles which can be less reactive under standard SNAr conditions. acs.org Copper-catalyzed cascade reactions of 2-halobenzonitriles with hydrazine derivatives also provide a direct route to substituted 3-aminoindazoles. acs.orgorganic-chemistry.org These methods often exhibit broad functional group tolerance and can be performed under milder conditions than some classical approaches. acs.org

Table of Transition-Metal-Catalyzed Reactions for 3-Aminoindazole Synthesis:

| Catalyst System | Precursors | Reaction Type | Advantages |

| Pd(OAc)₂/BINAP | 2-Bromobenzonitriles, Benzophenone hydrazone | N-Arylation followed by cyclization | High yields, scalable, avoids harsh SNAr conditions. organic-chemistry.org |

| CuBr | 2-Iodobenzonitriles, Hydrazines | Coupling/Condensation Cascade | Good functional group tolerance. acs.org |

| Rh(III)/Cu(II) | Imidates, Nitrosobenzenes | C-H Activation/Annulation | Sequential C-H bond activation and intramolecular cascade annulation. mdpi.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. ajrconline.orgajrconline.orgjchr.orgmdpi.com The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of indazole derivatives. ajrconline.orgajrconline.orgmdpi.com

In the context of indazole synthesis, microwave heating can be used to drive the cyclization of hydrazones to form the indazole ring. ajrconline.orgajrconline.org For example, the reaction of salicylaldehydes with hydrazine hydrates can be efficiently carried out in a microwave reactor to produce indazoles in good to excellent yields. ajrconline.orgajrconline.org This method is often considered a greener approach as it can reduce the use of volatile organic solvents and decrease energy consumption. ajrconline.orgmdpi.com Microwave-assisted protocols have been successfully applied to the synthesis of various indazole derivatives, offering a rapid and efficient alternative to conventional heating methods. jchr.orgjchr.org

Comparison of Conventional vs. Microwave-Assisted Indazole Synthesis:

| Method | Reaction Time | Yield | Conditions |

| Conventional Heating | 6-8 hours | Good | Reflux in DMF or acetic acid. mdpi.com |

| Microwave Irradiation | 8-10 minutes | Excellent | One-pot, two-step cyclization. ajrconline.orgajrconline.org |

Integration of Green Chemistry Principles in Synthetic Strategies

The synthesis of indazole derivatives, including this compound, is progressively incorporating green chemistry principles to minimize environmental impact and enhance safety and efficiency. ijprt.orgijprt.org These strategies focus on reducing the use of hazardous materials, decreasing reaction times, and lowering energy consumption. ijprt.org Key green techniques that have been successfully applied to the synthesis of indazoles include the use of alternative energy sources like microwave and ultrasound irradiation, the employment of eco-friendly catalysts and solvents, and the development of one-pot syntheses. ijprt.orgajrconline.orgresearchgate.net

Microwave-assisted synthesis, for instance, offers significant advantages over conventional heating by providing rapid and uniform heating, which often leads to higher yields and shorter reaction times. ajrconline.org One-pot microwave-assisted methods have been developed for synthesizing 1H-indazoles from salicylaldehyde (B1680747) and hydrazine hydrates, demonstrating good to excellent yields. ajrconline.org Similarly, ultrasound irradiation has been utilized as an effective energy source. researchgate.netresearchgate.net The synthesis of substituted-1H-indazol-3-amine derivatives has been achieved via cyclocondensation using ultrasound irradiation in an eco-friendly EtOH-H2O medium, catalyzed by ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net

The choice of solvents and catalysts is another critical aspect of green synthetic design. ijprt.org There is a clear trend towards replacing hazardous organic solvents with greener alternatives. researchgate.net Aqueous media and solvent-free or "melt" conditions are being explored to reduce volatile organic compound (VOC) emissions. sioc-journal.cn For example, an efficient synthesis of β-indole derivatives has been developed using just water as a green promoter under melt conditions. sioc-journal.cn Furthermore, natural and biodegradable catalysts, such as lemon peel powder, have been used for the synthesis of 1H-indazoles, offering an efficient and environmentally benign alternative to conventional catalysts. researchgate.net

These approaches collectively contribute to making the synthesis of indazole scaffolds more sustainable, aligning with the increasing demand for environmentally responsible chemical manufacturing in the pharmaceutical industry. ijprt.orgrsc.org

Table 1: Green Chemistry Techniques in Indazole Synthesis

| Green Technique | Description | Example Application | Reference(s) |

|---|---|---|---|

| Microwave Irradiation | Utilizes microwave energy for rapid and direct heating of the reaction mixture. | One-pot synthesis of 1H-indazoles from salicylaldehyde and hydrazine hydrates. | ajrconline.org |

| Ultrasound Irradiation | Employs high-frequency sound waves to induce cavitation, enhancing reaction rates. | Synthesis of substituted -1H-indazol-3-amine derivatives using a CAN catalyst. | researchgate.net |

| Green Catalysts | Use of non-toxic, renewable, or biodegradable catalysts. | Lemon peel powder used as a natural catalyst for 1H-indazole synthesis. | researchgate.net |

| Eco-Friendly Solvents | Replacement of hazardous organic solvents with benign alternatives like water or ethanol-water mixtures. | Synthesis of indazole derivatives in an EtOH-H2O medium. | researchgate.net |

| Aqueous-Phase Reactions | Conducting reactions in water to reduce toxicity and cost. | Aqueous-phase Sonogashira coupling for the synthesis of ethynyl-substituted indazoles. |

Derivatization and Structural Modification Strategies for this compound

The this compound scaffold is a versatile platform for structural modification and derivatization. These strategies are crucial for developing extensive libraries of analogs for structure-activity relationship (SAR) studies in drug discovery. The core structure features several reactive sites: the amino group at the C3 position, the nitrogen atoms of the pyrazole ring, and the benzene ring, which can be further functionalized. 3-aminoindazoles, in general, are recognized as valuable synthons that can participate in a wide array of chemical reactions. rsc.org

Chemical Transformations on the this compound Scaffold

The 3-aminoindazole core, as present in this compound, exhibits diverse reactivity, allowing for a range of chemical transformations. rsc.orgrsc.org These reactions enable the construction of more complex heterocyclic systems and the introduction of varied functional groups.

One significant class of reactions involves condensation annulation, where the 3-amino group acts as a nucleophile to build new rings onto the indazole framework. rsc.org For example, 3-aminoindazoles react with ketene (B1206846) dithioacetals in a Lewis-acid promoted [3+3] annulation to yield pyrimido[1,2-b]indazole derivatives. rsc.org

Furthermore, the 3-aminoindazole scaffold can undergo unprecedented denitrogenative transformations. researchgate.net Under copper catalysis, these compounds can experience ring-opening via C-N bond cleavage, generating a 2-cyanophenyl radical intermediate. researchgate.net This radical can then participate in various coupling reactions, such as transannulation with other molecules to form entirely new heterocyclic systems like 3-aminobenzothiophenes and 1-aminoisoquinolines. researchgate.net This "extrude-and-sew" strategy highlights the unique reactivity of the 3-aminoindazole core. researchgate.net

Other transformations include:

N-Acylation and N-Arylation: The amino group and the ring nitrogen atoms can be functionalized through acylation or arylation reactions to introduce a variety of substituents.

Sonogashira Coupling: For analogs containing a halo-substituent (e.g., bromo or iodo) on the benzene ring, palladium-catalyzed Sonogashira coupling can be used to introduce ethynyl (B1212043) groups, as demonstrated in the synthesis of 6-ethynyl-1H-indazol-3-amine. This reaction typically involves protecting the 3-amino group, coupling with a terminal alkyne, and subsequent deprotection.

Oxidative Rearrangement: An environmentally benign, iodide-catalyzed electro-oxidative rearrangement of 3-aminoindazoles can lead to the formation of 1,2,3-benzotriazines. researchgate.net

Table 2: Representative Chemical Transformations of the 3-Aminoindazole Scaffold

| Transformation Type | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| [3+3] Annulation | Ketene dithioacetals, Lewis Acid (e.g., Sc(OTf)₃) | Pyrimido[1,2-b]indazoles | rsc.org |

| Denitrogenative Transannulation | Cu-catalyst, thiophenols or other coupling partners | 3-Aminobenzothiophenes, 1-Amino-isoquinolines | researchgate.net |

| Electro-oxidative Rearrangement | Iodide catalyst, electrolysis | 1,2,3-Benzotriazines | researchgate.net |

| Sonogashira Coupling | Pd catalyst, CuI, base, terminal alkyne | Ethynyl-substituted indazoles |

Synthesis of Substituted Indazolylamine Analogs

The synthesis of substituted analogs of this compound is a key strategy for modulating its physicochemical and biological properties. Research efforts have produced a wide array of indazole derivatives with substitutions at various positions on the bicyclic ring system. rsc.orgnih.gov

A common synthetic approach involves constructing the indazole ring from appropriately substituted precursors. For instance, a two-step synthesis of diverse 3-aminoindazoles starts from tertiary amides, which are converted to aminohydrazones and then cyclized via an intramolecular ligand-free Pd-catalyzed C-H amination reaction. nih.gov Another strategy involves the [3+2] cycloaddition of a substituted benzyne (B1209423) with a diazo compound, which can yield 1H-indazoles. orgsyn.org

Modification of the benzene ring is a frequent objective. For the 6-ethoxy analog, the starting material would typically be a substituted 2-nitrobenzonitrile (B147312) or a related precursor with the desired ethoxy group already in place. For example, a general method for synthesizing substituted -1H-indazol-3-amine derivatives involves the cyclocondensation of substituted benzonitriles with hydrazine. researchgate.net

Specific examples of analog synthesis include:

Synthesis of N-substituted analogs: The secondary amine of N,2,3-trimethyl-2H-indazol-6-amine was reacted with 2,4-dichloropyrimidine (B19661) as a key step in the synthesis of the drug Pazopanib (B1684535). researchgate.net This demonstrates how the indazole nitrogen can be functionalized to build complex molecules.

Synthesis of C6-substituted analogs: A series of 6-substituted aminoindazole derivatives were designed and synthesized, starting from 1,3-dimethyl-6-nitro-1H-indazole, which was reduced to the corresponding amine and then further functionalized. rsc.org

Synthesis of Indazole Acetic Acids: A transition-metal-free method allows for the synthesis of various alkoxy-indazole acetic acids from 3-amino-3-(2-nitrophenyl)propanoic acid derivatives by heating with an appropriate alcohol under basic conditions. diva-portal.org This method could be adapted to produce (6-ethoxy-1H-indazol-3-yl)acetic acid derivatives.

The diversity of available synthetic methods provides robust platforms for generating libraries of this compound analogs with tailored substitutions on both the pyrazole and benzene rings.

Table 3: Examples of Substituted Indazole Analog Synthesis

| Analog Type | Synthetic Strategy | Key Precursor(s) | Reference(s) |

|---|---|---|---|

| 3-Aminoindazoles | Tf₂O-mediated activation of tertiary amides followed by Pd-catalyzed C-H amination. | Tertiary amides, hydrazides | nih.gov |

| 1H-Indazoles | [3+2] Cycloaddition of benzyne and diazo compounds. | o-Silylaryl triflates, diazo compounds | orgsyn.org |

| 6-Substituted Aminoindazoles | Reduction of a nitro group followed by functionalization of the resulting amine. | 1,3-Dimethyl-6-nitro-1H-indazole | rsc.org |

| Alkoxy-Indazole Acetic Acids | Base-mediated condensation/cyclization. | 3-Amino-3-(2-nitrophenyl)propanoic acid, alcohols | diva-portal.org |

| N-Pyrimidinyl Indazoles | Nucleophilic substitution on a dichloropyrimidine. | N,2,3-trimethyl-2H-indazol-6-amine, 2,4-dichloropyrimidine | researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization of 6 Ethoxy 1h Indazol 3 Ylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For a compound like 6-ethoxy-1H-indazol-3-ylamine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring, the ethoxy group protons (a quartet for the -OCH₂- and a triplet for the -CH₃), and the amine (-NH₂) and indazole N-H protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be particularly informative for confirming the substitution pattern on the benzene (B151609) ring. For instance, derivatives of 1H-indazole-3-amine show characteristic peaks for the aromatic hydrogens in the range of δ 6-8 ppm, and the active hydrogens on the C-1 and C-3 amides of indazole can appear at chemical shifts of δ 10–13 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H (indazole N-H) | Broad singlet | - | - |

| H (aromatic) | 6.5 - 7.5 | Multiplet | - |

| H (amine -NH₂) | Broad singlet | - | - |

| H (ethoxy -OCH₂-) | ~4.0 | Quartet | ~7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be expected to show signals for the carbon atoms of the indazole ring, with the carbon bearing the amino group (C3) and the carbons of the benzene ring appearing in the aromatic region (typically δ 100-160 ppm). The carbons of the ethoxy group would appear in the aliphatic region (δ 15-70 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C (indazole ring) | 100 - 160 |

| C (ethoxy -OCH₂-) | ~63 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₁N₃O), the expected molecular weight is approximately 177.21 g/mol . High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. For example, the loss of the ethoxy group or other fragments from the molecular ion would be expected.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine and indazole groups (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the ethoxy group (around 1000-1300 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H stretch (amine, indazole) | 3200 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the indazole ring. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π-π* and n-π* transitions within the aromatic and heterocyclic ring system. The position and intensity of these absorptions can be influenced by the nature and position of substituents on the indazole ring.

X-ray Crystallography for Solid-State Structural Determination

For crystalline solids, X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no specific crystal structure data for this compound is publicly available, analysis of related indazole derivatives reveals that the indazole ring system is typically planar. The crystal packing is often stabilized by intermolecular hydrogen bonds involving the amine and indazole N-H groups. Such an analysis for this compound would precisely determine the molecular geometry and packing in the crystal lattice.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are indispensable tools for the isolation and purification of this compound and its derivatives from complex reaction mixtures and for the analysis of their purity. The selection of a specific chromatographic method depends on the scale of the separation, the physicochemical properties of the compounds, and the desired level of purity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification, quantification, and purification of indazole derivatives. Its high resolution and sensitivity make it an ideal method for determining the purity of synthesized compounds.

Research Findings: In the analysis of indazole derivatives, reverse-phase HPLC is frequently the method of choice. For instance, the purity of a series of synthesized indazole derivatives was confirmed to be greater than 95% using a Dionex Ultimate 3000 HPLC system equipped with a Kromasil C18 reversed-phase column (4.6 mm × 250 mm, 5 μm). nih.gov Similarly, the purity of novel thiazole-indazole hybrids was assessed by HPLC, confirming purities as high as 99.87%. rroij.com

For preparative applications, chiral HPLC can be employed to resolve enantiomers of indazole derivatives. This is particularly important when the biological activity of the compound is stereospecific. google.com While specific HPLC parameters for this compound are not extensively detailed in publicly available literature, typical conditions can be inferred from the analysis of structurally similar compounds.

Table 1: Representative HPLC Conditions for Indazole Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Kromasil C18 Reverse-Phase (4.6 mm × 250 mm, 5 μm) | nih.gov |

| Purity Achieved | >95% | nih.gov |

| Application | Purity analysis of novel indazole derivatives | nih.govrroij.com |

| Note | Specific mobile phases and flow rates are often optimized on a case-by-case basis. | |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography.

Research Findings: TLC is routinely used in the synthesis of indazole derivatives. derpharmachemica.com For example, during the synthesis of 1H-indazole-3-carboxaldehyde derivatives, reaction progress was monitored by TLC on silica (B1680970) gel plates. rsc.org The visualization of spots is typically achieved under UV light (254 or 365 nm). mdpi.com The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter in TLC. Different solvent systems, often mixtures of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate (B1210297) (EtOAc), are used to achieve optimal separation. nih.govorgsyn.org

Table 2: Examples of TLC Systems for Indazole Derivatives

| Compound Type | Solvent System (Eluent) | Rf Value | Reference |

|---|---|---|---|

| 5-Bromo-1H-indazole-3-carboxaldehyde | Petroleum ether/EtOAc (3:2) | 0.31 | nih.gov |

| 6-Chloro-1H-indazole-3-carboxaldehyde | Petroleum ether/EtOAc (3:2) | 0.40 | nih.gov |

| 5-Carboxy-1H-indazole-3-carboxaldehyde | EtOAc | 0.21 | rsc.org |

Column chromatography is the most common method for the purification of synthetic compounds in a laboratory setting, including this compound and its derivatives. This technique involves a stationary phase (typically silica gel) packed into a column and a mobile phase (eluent) that flows through it, separating compounds based on their differential adsorption to the stationary phase.

Research Findings: The purification of various indazole derivatives using silica gel column chromatography is extensively documented. The choice of eluent is critical for successful separation and is often determined by preliminary TLC analysis. Common solvent systems include gradients of ethyl acetate in hexane (B92381) or petroleum ether, or dichloromethane (B109758) in ethyl acetate. rroij.commdpi.comnih.govmdpi.comresearchgate.net For instance, a crude 5-nitro-1H-indazole derivative was purified using a mixture of petroleum ether and ethyl acetate (8:2). nih.gov In another example, a crude residue was purified by silica gel column chromatography using dichloromethane/ethyl acetate (8:2) as the eluent to obtain the desired indazole derivative. researchgate.net The purification of a 5-nitro-1H-indazole compound was achieved using column chromatography to yield a white solid. mdpi.com

Table 3: Exemplary Column Chromatography Conditions for Purification of Indazole Derivatives

| Compound Class | Stationary Phase | Eluent System | Reference |

|---|---|---|---|

| Indazole-3-carboxaldehydes | Silica Gel | Petroleum ether/EtOAc (e.g., 8:2, 9:1) | nih.gov |

| Phenyl-2H-indazoles | Silica Gel | Hexane/EtOAc (e.g., 80:20, 70:30) | mdpi.com |

| Indazole-sulfonamides | Silica Gel | Dichloromethane/EtOAc (8:2) | researchgate.net |

| Nitro-indazole derivatives | Silica Gel | Not specified | mdpi.com |

| Acetamido-thiazole-indazoles | Silica Gel (100-200 mesh) | 60% to 80% EtOAc in Hexane | rroij.com |

These chromatographic methods, often used in combination, are crucial for obtaining highly pure this compound and its derivatives, which is a prerequisite for accurate spectroscopic characterization and subsequent biological evaluation.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic electronic properties and reactivity of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. jmaterenvironsci.com For indazole derivatives, DFT calculations are employed to determine various molecular properties and reactivity descriptors. These calculations typically involve optimizing the molecular geometry and then computing electronic parameters at a specific level of theory and basis set, such as B3LYP/6-311+. nih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. dergipark.org.tr The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net These descriptors help in understanding the molecule's behavior in chemical reactions and its potential as a corrosion inhibitor or a biologically active agent. jmaterenvironsci.comdergipark.org.tr

Other global reactivity parameters that can be calculated include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. dergipark.org.tr

Softness (σ): The reciprocal of hardness, indicating how easily a molecule can be polarized. dergipark.org.tr

Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons. dergipark.org.tr

Electrophilicity Index (ω): Quantifies the electron-accepting capability. jmaterenvironsci.com

Molecular Electrostatic Potential (MEP) maps are also generated using DFT to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov These computational tools provide a robust framework for predicting the chemical behavior of indazole derivatives like this compound. jmaterenvironsci.comresearchgate.net

Table 1: Representative DFT-Calculated Reactivity Descriptors for Indazole Derivatives Note: Data is illustrative of typical values for indazole scaffolds and not specific to this compound unless otherwise specified. Calculations are often performed using the B3LYP/6-31G++(d,p) method.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 4-fluoro-1H-indazole | -6.83 | -0.98 | 5.85 | dergipark.org.tr |

| 4-chloro-1H-indazole | -6.86 | -1.33 | 5.53 | dergipark.org.tr |

| 4-bromo-1H-indazole | -6.78 | -1.41 | 5.37 | dergipark.org.tr |

| 4-amino-1H-indazole | -5.77 | -0.52 | 5.25 | dergipark.org.tr |

| 1-benzyl-6-nitro-1H-indazole | -7.21 | -3.12 | 4.09 | jmaterenvironsci.com |

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms and the energy barriers between different conformations. The flexibility of the ethoxy group at the C6 position is of particular interest.

Computational methods can be used to rotate the rotatable bonds (e.g., the C-O bond of the ethoxy group) and calculate the potential energy at each step, generating a potential energy surface or energy landscape. Studies on related substituted indazoles have shown that the orientation of substituents relative to the indazole ring can be critical. For instance, in 7-methoxyindazole, the methoxy (B1213986) group is preferentially oriented in the plane of the indazole ring. tandfonline.com Such analyses help predict the most likely conformation of the molecule in a biological environment, which is a prerequisite for accurate molecular docking and understanding its interaction with target macromolecules.

Molecular Modeling and Simulation

While quantum calculations focus on static electronic properties, molecular modeling and simulation techniques explore the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. nih.gov By solving Newton's equations of motion, MD simulations can track the trajectory of a molecule over time, providing detailed insights into its conformational flexibility and interactions with its environment. nih.govmdpi.com

For a molecule like this compound, MD simulations can:

Assess the stability of its predicted low-energy conformations.

Explore the range of motion of the flexible ethoxy side chain.

Simulate its interaction with solvent molecules (e.g., water) to understand solvation effects.

Validate the stability of a ligand-protein complex obtained from docking studies. researchgate.netmdpi.com

Simulations are typically run for nanoseconds (ns) or microseconds (µs) to capture relevant biological motions. mdpi.commdpi.com Analysis of the simulation trajectory can reveal stable and transient conformational states, hydrogen bonding patterns, and other non-covalent interactions that govern molecular recognition. dovepress.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.net This method is central to drug discovery for identifying and optimizing potential drug candidates. nih.gov

For indazole derivatives, which are known to inhibit various enzymes like kinases, docking studies are used to:

Place this compound into the binding site of a target protein.

Predict the binding mode, including key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues.

Estimate the binding affinity or score, which helps in ranking potential inhibitors.

Studies on related indazole compounds have used docking to elucidate their binding modes within targets such as neuronal nitric oxide synthase (nNOS) and bacterial Gyrase B. tandfonline.comnih.govnih.gov For example, docking might reveal that the 3-amino group of this compound acts as a hydrogen bond donor, while the indazole ring engages in stacking interactions with aromatic residues in the active site. The results of docking studies are crucial for interpreting SAR data and guiding the design of more potent and selective inhibitors. nih.govjmchemsci.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. gardp.orgdrugdesign.org By synthesizing and testing a series of related compounds, researchers can identify which functional groups and structural features are essential for the desired effect. cbcs.se

Computational methods are integral to modern SAR studies. The findings from DFT, MD simulations, and molecular docking are combined to build predictive models. For the indazole scaffold, SAR studies have revealed key insights:

Substitution Position: The position of substituents on the indazole ring is critical for activity. For example, in a series of indazole derivatives designed as hepcidin (B1576463) production inhibitors, modifications at the C3 and C6 positions were systematically explored to optimize potency. nih.gov

Nature of Substituents: The type of functional group significantly impacts activity. In studies of nNOS inhibitors, a bulky substituent at position 7 was found to cause steric hindrance, reducing activity, whereas smaller groups were more favorable. tandfonline.comtandfonline.com For indazole-3-carboxamides acting as CRAC channel blockers, the specific regiochemistry of the amide linker was found to be critical for activity. nih.gov

Role of Heteroatoms: The nitrogen atoms of the indazole ring often play a crucial role as hydrogen bond acceptors or donors, anchoring the ligand in the binding site of the target protein. nih.gov

By analyzing the SAR of a series of compounds including this compound, researchers can deduce that the 6-ethoxy group may contribute to binding through hydrophobic interactions or by influencing the electronic properties of the ring, while the 3-amino group is likely a key interaction point, potentially forming hydrogen bonds. nih.govnih.gov These insights are invaluable for the lead optimization phase of drug discovery. longdom.org

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are instrumental in predicting the activity of novel compounds before their synthesis, thereby saving time and resources in the drug discovery process.

For indazole derivatives, both 2D and 3D-QSAR models have been successfully developed to understand their therapeutic potential, such as anticancer and anti-inflammatory activities. researchgate.netlongdom.orgaboutscience.eu For instance, a 2D-QSAR study on indazole derivatives as Threonine Tyrosine Kinase (TTK) inhibitors yielded a model with a high predictive accuracy, indicated by a squared correlation coefficient (r²) of 0.9512. longdom.org Similarly, a 3D-QSAR model for the same target demonstrated a robust squared cross-validation coefficient (q²) of 0.9132. longdom.org

These models work by relating physicochemical properties or calculated molecular descriptors (like steric, electronic, and hydrophobic parameters) to the observed biological activity. researchgate.net For example, a QSAR study on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors was conducted to correlate structural features with their inhibitory activity, providing a framework for designing new inhibitors. nih.gov The statistical validation of these models is crucial; high correlation and cross-validation coefficients suggest a reliable and predictive model.

Table 1: Example of Statistical Parameters from QSAR Studies on Indazole Derivatives

| Model Type | Target | r² (Correlation Coefficient) | q² (Cross-validation Coefficient) | Reference |

| 2D-QSAR | TTK Inhibitors | 0.9512 | N/A | longdom.org |

| 3D-QSAR | TTK Inhibitors | N/A | 0.9132 | longdom.org |

| 3D-QSAR | HIF-1α Inhibitors | Not Reported | Not Reported | nih.gov |

| 2D-QSAR | Anti-inflammatory | 0.8796 | 0.8104 | researchgate.net |

This table is illustrative and based on reported data for various indazole derivatives, not specifically this compound.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique used to generate predictive models for a set of structurally related compounds. ijpsonline.com The method assumes that the biological activity of a ligand is related to the shape and properties of its non-covalent interaction fields (steric and electrostatic) with its target receptor. ijpsonline.com

In a typical CoMFA study, the compounds in a dataset are aligned based on a common substructure. Then, for each molecule, steric and electrostatic field values are calculated at the intersections of a 3D grid surrounding the molecules. sci-hub.se These values are then correlated with the biological activity data using partial least squares (PLS) regression to build a model. The results are often visualized as 3D contour maps, which highlight regions where modifications to the structure would likely increase or decrease activity. nih.gov

For example, a CoMFA model developed for a series of 5-azaindazole derivatives as LRRK2 inhibitors yielded a high cross-validated coefficient (Q²) of 0.625 and a conventional regression coefficient (R²) of 0.961. sci-hub.se The analysis revealed that the steric field contributed 56.8% and the electrostatic field contributed 43.2% to the model, providing specific guidance for structural modifications. sci-hub.se Such models help medicinal chemists understand the spatial requirements of the receptor's binding site, guiding the design of more potent ligands. nih.govnih.gov

Identification of Key Structural Fragments Driving Specific Activities

Structure-Activity Relationship (SAR) studies are fundamental to identifying which parts of a molecule are crucial for its biological effects. For the indazole scaffold, extensive research has elucidated the role of various substituents and their positions on the ring system. nih.gov

The Indazole Core: The bicyclic indazole ring itself is a critical pharmacophore, serving as a rigid scaffold that correctly orients substituents for interaction with biological targets. longdom.orgontosight.ai

The 3-Amino Group: In this compound, the amino group at the C3 position is a key functional group. It can act as a hydrogen bond donor, which is often crucial for anchoring the ligand within a receptor's active site. SAR studies on related 3-substituted 1H-indazoles have shown that this position is vital for potent inhibitory activity. nih.gov

Substitution at C6: The ethoxy group at the C6 position of the benzene ring portion of the indazole is significant. Studies on indazole arylsulfonamides as CCR4 antagonists have shown that while only small groups are generally tolerated at the C5, C6, and C7 positions, C6-substituted analogues are often preferred. acs.org The nature of the substituent at this position can influence properties like lipophilicity and metabolic stability.

Substitution at N1: The N1 position of the pyrazole (B372694) ring is a common site for modification to explore different binding pockets of a target protein. Introducing various groups, such as substituted benzyl (B1604629) groups, has been shown to significantly impact potency. acs.org

Table 2: Influence of Substituents on the Activity of Indazole Derivatives

| Position | Substituent Type | General Effect on Activity | Reference |

| C3 | Carbohydrazide moiety | Crucial for strong inhibitory activity (IDO1) | nih.gov |

| C4 | Methoxy or hydroxyl groups | Increased potency (CCR4 antagonists) | acs.org |

| C5/C7 | Small groups | Generally tolerated, but larger groups decrease activity | acs.org |

| C6 | Alkoxy groups (e.g., Ethoxy) | Preferred substitution site for some targets | acs.org |

| N1 | Substituted benzyl groups | Can significantly enhance potency | acs.org |

This table summarizes general SAR findings for the indazole scaffold from various studies.

In Silico Prediction Methodologies for Compound Properties

Beyond predicting biological activity, computational methods are widely used to forecast the pharmacokinetic properties of drug candidates, a practice often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. longdom.org Early prediction of these properties is critical to reduce the high attrition rates in later stages of drug development.

For indazole derivatives, in silico models are employed to predict a range of properties. sci-hub.se These predictions are based on the molecule's structure and are calculated using various algorithms and models trained on experimental data.

Commonly predicted properties include:

LogP (Partition Coefficient): An indicator of a compound's lipophilicity, which affects its solubility and ability to cross cell membranes.

Topological Polar Surface Area (TPSA): Correlates with a molecule's transport properties, including intestinal absorption and blood-brain barrier penetration.

Hydrogen Bond Donors/Acceptors: The number of these groups influences solubility and binding affinity.

Rotatable Bonds: A measure of molecular flexibility, which can impact binding to a target.

Drug-likeness: Evaluated using rules like Lipinski's Rule of Five, which assesses if a compound has properties that would make it a likely orally active drug in humans.

For example, computational ADMET profiling of certain indazole derivatives has been used to confirm favorable pharmacokinetic attributes, supporting their potential for further development. longdom.org

Table 3: Predicted Physicochemical Properties for 1H-Indazol-3-amine (Parent of this compound)

| Property | Predicted Value | Source |

| Molecular Weight | 133.15 g/mol | nih.gov |

| XLogP3 | 1.2 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Topological Polar Surface Area | 54.7 Ų | nih.gov |

Note: These properties are for the parent compound 1H-indazol-3-amine. The addition of a 6-ethoxy group would increase the molecular weight and likely the lipophilicity (XLogP3).

Conclusion

The indazole scaffold is a validated and highly valuable core in modern chemical research, with a multitude of derivatives demonstrating significant biological activity. While the specific compound 6-Ethoxy-1H-indazol-3-ylamine is not extensively characterized in the public domain, its structural features suggest it is a compound of interest within the broader family of indazole-based kinase inhibitors. Inferred from the chemistry of its analogs, it holds potential as a building block for the synthesis of more complex molecules with tailored biological profiles. Further dedicated research is necessary to fully elucidate the chemical properties, synthetic routes, and potential applications of this particular indazole derivative.

Biochemical and Molecular Activity Profiles of 6 Ethoxy 1h Indazol 3 Ylamine Analogs

Enzyme Inhibition Studies

The core structure of 1H-indazol-3-ylamine serves as an effective hinge-binding fragment, enabling it to interact with the hinge region of various kinases. nih.gov This interaction is a critical factor in the observed enzyme inhibitory activities of its analogs.

Kinase Inhibitory Activity

While specific studies on the inhibitory effects of 6-Ethoxy-1H-indazol-3-ylamine analogs on AKT, p70S6K, and IRAK are not extensively detailed in the available literature, the broader class of 1H-indazol-3-amine derivatives has shown significant potential as kinase inhibitors. For instance, certain diaryl thiourea-bearing 1H-indazole-3-amine derivatives have been investigated as multi-target receptor tyrosine kinase (RTK) inhibitors. nih.gov

Topoisomerase Inhibition and Related Mechanisms

There is currently a lack of specific research detailing the topoisomerase inhibition activity of this compound and its close analogs.

Other Relevant Enzyme Targets

Research has identified several other key enzyme targets for analogs of this compound. Notably, these compounds have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Bcr-Abl kinase. nih.gov

One derivative, compound 2a , which features a 2,6-difluoro-3-methoxyphenyl group, demonstrated significant inhibitory activity against FGFR1 and FGFR2. nih.gov Another study identified compound 99 as a highly potent FGFR1 inhibitor. nih.gov Furthermore, compounds 89 and 90 emerged as powerful inhibitors of both wild-type Bcr-Abl and its T315I mutant, which is known for conferring resistance to some standard therapies. nih.gov Additionally, some 1H-indazole amide derivatives have shown good enzymatic and cellular activity against extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov

| Compound | Target Kinase | Inhibitory Activity (IC50) | Cell Line | Antiproliferative Activity (IC50) |

|---|---|---|---|---|

| 2a | FGFR1 | <4.1 nM | KG1 | 25.3 ± 4.6 nM |

| FGFR2 | 2.0 ± 0.8 nM | SNU16 | 77.4 ± 6.2 nM | |

| 99 | FGFR1 | 2.9 nM | - | 40.5 nM |

| 89 | Bcr-AblWT | 0.014 µM | K562 | 6.50 µM |

| Bcr-AblT315I | 0.45 µM | - | - |

Cellular Pathway Modulation

The enzymatic inhibition exerted by 1H-indazol-3-ylamine analogs translates into significant effects on cellular pathways that govern cell fate.

Influence on Cell Proliferation and Apoptosis Mechanisms

Several analogs of this compound have demonstrated potent antiproliferative and pro-apoptotic activities in cancer cell lines. For example, compound 6o exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.gov This compound showed greater selectivity for cancer cells over normal cells, with an IC50 of 33.2 µM in HEK-293 cells. nih.gov

Further investigation into the mechanism of action of compound 6o revealed its ability to induce apoptosis in K562 cells in a dose-dependent manner. nih.gov Treatment with increasing concentrations of 6o led to a corresponding increase in the total apoptosis rate. This pro-apoptotic effect is mediated, at least in part, by the modulation of the Bcl-2 family of proteins. Western blot analysis showed that 6o treatment led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.gov

| Compound | Cell Line | Concentration | Treatment Duration | Total Apoptosis Rate (%) |

|---|---|---|---|---|

| 6o | K562 | 10 µM | 48 h | 9.64 |

| 12 µM | 16.59 | |||

| 14 µM | 37.72 |

Regulation of Cell Cycle Progression

In addition to inducing apoptosis, certain 1H-indazol-3-ylamine analogs can influence the progression of the cell cycle. Compound 6o was found to cause cell cycle arrest in the G0/G1 phase in K562 cells. nih.gov After 24 hours of treatment, the percentage of cells in the G0/G1 phase increased, while the proportion of cells in the S phase decreased significantly. nih.gov This suggests that the antitumor properties of this compound are also linked to its ability to halt cell cycle progression, preventing cells from entering the DNA synthesis phase.

| Compound | Cell Line | Concentration | Treatment Duration | % of Cells in G0/G1 Phase |

|---|---|---|---|---|

| 6o | K562 | Negative Control | 24 h | 29.4 |

| 10 µM | 31.8 | |||

| 12 µM | 36.4 | |||

| 14 µM | 41.1 |

Interaction with Specific Intracellular Signaling Pathways (e.g., PI3K/AKT/mTOR, p53/MDM2)

Analogs of this compound have been investigated for their interaction with critical intracellular signaling pathways implicated in cancer. The p53 tumor suppressor pathway, a crucial regulator of cell cycle arrest, apoptosis, and DNA repair, is a key focus. nih.govnih.gov The oncoprotein MDM2 is a major negative regulator of p53, and inhibiting the p53-MDM2 interaction is a recognized therapeutic strategy for cancer treatment. nih.govnih.gov

A series of synthesized 1H-indazole-3-amine derivatives has demonstrated the potential to modulate this pathway. Specifically, compound 6o, an analog, was confirmed to affect apoptosis and the cell cycle, possibly by inhibiting the p53/MDM2 pathway in a concentration-dependent manner. semanticscholar.orgnih.govbohrium.com This suggests that the antitumor activity of certain indazole derivatives may be mediated through the activation of the p53 signaling cascade. semanticscholar.orgnih.gov Novel indazole analogues have shown notable antiproliferative activity against cancer cell lines that have wild-type p53, such as HCT116, A549, and MCF-7, with significantly less activity observed in cells lacking p53. science.gov For instance, one analog, compound 1f, markedly activated p53 in HCT116 cells at a concentration of 100 nM, leading to apoptosis. science.gov

The PI3K/Akt/mTOR pathway is another critical signaling cascade that regulates cellular growth, metabolism, and proliferation and is often found to be aberrant in various malignancies. nih.govnih.gov While direct interaction data for this compound analogs with this specific pathway is not detailed, the pathway is a known therapeutic target in cancers, including leukemia. nih.gov The demonstrated efficacy of indazole analogs against cell lines like K562, where the PI3K/Akt/mTOR pathway is relevant for drug sensitivity, suggests a potential area for further investigation. semanticscholar.orgnih.govmagtechjournal.com

Antiproliferative Activity in Cellular Assays (In Vitro Studies)

Efficacy against Various Cancer Cell Lines

Derivatives of 1H-indazole-3-amine have shown significant antiproliferative activity across a range of human cancer cell lines in vitro. nih.gov A synthesized series of piperazine-indazole derivatives exhibited notable activity, particularly against the K562 chronic myeloid leukemia cell line. nih.gov Among these, compound 6o displayed a promising inhibitory effect against K562 cells with a 50% inhibition concentration (IC50) value of 5.15 µM. semanticscholar.orgnih.govbohrium.com The same study evaluated these compounds against other cell lines, including lung (A549), prostate (PC-3), and hepatoma (Hep-G2). semanticscholar.orgnih.govbohrium.com

In other studies, different analogs have also shown potent activity. Compound 1f, for example, demonstrated an IC50 of 28 nM in the MCF-7 breast cancer cell line. science.gov Further optimization of 1H-indazol-3-amine derivatives as fibroblast growth factor receptor (FGFR) inhibitors led to the development of compound 2a. nih.gov This analog showed an improved antiproliferative effect against KG1 (acute myelogenous leukemia) and SNU16 (gastric carcinoma) cell lines, with IC50 values of 25.3±4.6 nM and 77.4±6.2 nM, respectively. nih.gov The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, contributing to its role in enhancing antitumor activity in various compounds. semanticscholar.orgnih.gov

Table 1: In Vitro Antiproliferative Activity of 1H-Indazol-3-ylamine Analogs against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 |

| 6o | A549 | Lung Cancer | >50 |

| 6o | PC-3 | Prostate Cancer | >50 |

| 6o | Hep-G2 | Hepatoma | 16.51 |

| 1f | MCF-7 | Breast Cancer | 0.028 |

| 2a | KG1 | Acute Myelogenous Leukemia | 0.0253 |

| 2a | SNU16 | Gastric Carcinoma | 0.0774 |

In Vitro Selectivity against Normal Cell Lines

A critical aspect of developing novel anticancer agents is ensuring high selectivity for cancer cells over normal, healthy cells to minimize toxicity. nih.gov Analogs of 1H-indazole-3-amine have been evaluated for this selectivity. Compound 6o, which showed potent activity against the K562 cancer cell line, was also tested for its cytotoxicity against the normal human embryonic kidney cell line, HEK-293. semanticscholar.orgnih.govbohrium.com

The results demonstrated that compound 6o had low cytotoxicity against HEK-293 cells, with an IC50 value of 33.20 µM. nih.gov This indicates a significant degree of selectivity. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, was 6.45 for compound 6o against K562 cells. nih.gov This was substantially higher than the SI of 0.14 for the conventional chemotherapy drug 5-fluorouracil (B62378) (5-Fu), highlighting the promising safety profile of this indazole derivative. nih.gov In another study, the antiproliferative activity of a different analog was tested on the normal human endothelial cell line EA.hy 926. science.gov

Table 2: In Vitro Selectivity of Compound 6o

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) vs. K562 |

|---|---|---|---|

| 6o | K562 (Cancer) | 5.15 | - |

| 6o | HEK-293 (Normal) | 33.20 | 6.45 |

| 5-Fu | K562 (Cancer) | 16.82 | - |

| 5-Fu | HEK-293 (Normal) | 2.30 | 0.14 |

Antimicrobial Activity Profiles (In Vitro Studies)

Antibacterial Efficacy

Certain indazole derivatives have demonstrated potential as antimicrobial agents. A study involving the synthesis of novel 1,2,3-triazole derivatives attached to a 6-bromo-1H-indazole core evaluated their efficacy against various bacterial strains. researchgate.net Several of these synthesized analogs expressed moderate to good inhibition against both gram-positive and gram-negative bacteria when compared with standard drugs. researchgate.net The proposed mechanism for these indazole derivatives may involve the inhibition of key bacterial enzymes that are essential for processes like cell wall synthesis or DNA replication. researchgate.net

Antifungal Efficacy

The same series of 6-bromo-1H-indazole analogs tethered with 1,2,3-triazole moieties were also evaluated for their antifungal properties. researchgate.net The in vitro screening revealed that several of these compounds exhibited moderate to good inhibitory activity against the tested fungal strains. researchgate.net This suggests that the 1H-indazole scaffold is a versatile structure that can be modified to develop compounds with a broad spectrum of antimicrobial activity. researchgate.net

Antioxidant Potential

The antioxidant potential of chemical compounds is a significant area of research in drug discovery, focusing on their ability to neutralize harmful reactive oxygen species (ROS). While the broader class of indazole derivatives has been investigated for various biological activities, including antioxidant effects, specific research detailing the antioxidant potential of this compound and its direct analogs is not extensively available in the reviewed scientific literature.

General studies on indazole derivatives have indicated that the indazole nucleus can serve as a scaffold for developing compounds with free radical scavenging properties. For instance, various in vitro assays are commonly employed to determine the antioxidant capacity of such compounds. These assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. These methods measure the ability of a compound to donate a hydrogen atom or an electron to a stable free radical, thus quantifying its radical scavenging ability.

Furthermore, the antioxidant activity of heterocyclic compounds, including indazoles, can be influenced by the nature and position of substituents on the core ring structure. Electron-donating groups, for example, can enhance the antioxidant capacity of a molecule. However, without specific experimental data on this compound, any discussion on its antioxidant potential remains speculative.

To ascertain the antioxidant profile of this compound and its analogs, dedicated studies employing standardized antioxidant assays would be necessary. Such research would involve synthesizing the target compounds and evaluating their activity in assays like DPPH, ABTS, ferric reducing antioxidant power (FRAP), and others. The results of these studies would provide valuable insights into their potential as antioxidant agents and would allow for the creation of data tables to compare their efficacy, often expressed as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals).

As of the current review of available literature, no specific data tables or detailed research findings on the antioxidant potential of this compound were identified. Therefore, a quantitative assessment of its antioxidant activity cannot be provided at this time.

Emerging Applications in Materials Science and Catalysis for Indazolylamine Compounds

Incorporation into Advanced Functional Materials

The adaptable structure of indazolylamine derivatives allows for their integration into a variety of advanced materials, where they can impart specific electronic, optical, or thermal properties.

Conjugation with Nanoparticles for Hybrid Systems

While the direct conjugation of 6-Ethoxy-1H-indazol-3-ylamine with nanoparticles is a nascent area of research, the fundamental properties of aminoindazoles suggest their potential as effective surface ligands for the functionalization of nanoparticles. The amino group can serve as an anchor to bind to the surface of metallic or semiconductor nanoparticles, creating hybrid systems with tailored properties. This functionalization can enhance the stability and dispersibility of the nanoparticles in various media and can also introduce new electronic or catalytic functionalities to the nanoparticle surface. The indazole ring itself, with its aromatic system, can engage in π-π stacking interactions, further influencing the assembly and properties of the hybrid material.

Exploration in Organic Materials Development

Indazolylamine derivatives are being investigated for their potential in the development of novel organic materials, particularly in the field of organic electronics. The incorporation of fluorinated indazolylamine compounds, such as 6-Fluoro-1H-indazol-3-ylamine, into polymer matrices has been explored as a strategy to enhance material properties like thermal stability and mechanical strength chemimpex.com.

One of the promising areas for the application of indazolylamine-containing materials is in Organic Light-Emitting Diodes (OLEDs) researchgate.netossila.comrsc.orgjmaterenvironsci.com. The charge-transporting and emissive properties of organic materials are central to the performance of OLEDs. The molecular structure of indazole derivatives can be tailored to influence these properties. The development of new derivatives of carbazole (B46965) and diphenyl imidazole, which share structural similarities with indazoles, has shown promise for applications in deep-blue electroluminescent devices mdpi.com. These compounds can function as fluorescent emitters or as host materials for phosphorescent emitters in OLEDs mdpi.com. The exploration of indazolylamine derivatives in this context is driven by the need for new materials that can improve the efficiency, color purity, and operational lifetime of OLED devices.

| Material Class | Potential Application | Relevant Indazole Derivative Feature |

| Functionalized Nanoparticles | Sensing, Catalysis | Amino group for surface binding, Indazole ring for π-π stacking |

| Polymer Composites | High-performance plastics | Enhanced thermal stability and mechanical strength |

| Organic Electronics (OLEDs) | Displays, Solid-state lighting | Charge transport, Electroluminescence, Host for phosphorescent emitters |

Catalytic Applications of Indazolylamine Derivatives

The nitrogen atoms in the indazole ring and the exocyclic amino group provide excellent coordination sites for metal ions, making indazolylamine derivatives attractive candidates for use as ligands in catalysis.

Role as Ligands in Organometallic Catalysis

The development of organometallic complexes for catalysis is a cornerstone of modern synthetic chemistry researchgate.net. The performance of these catalysts is highly dependent on the nature of the ligands coordinated to the metal center. Indazolylamine derivatives have the potential to act as versatile ligands. For instance, the chelation of metal ions such as Mn²⁺, Pd²⁺, and Au³⁺ with a 1,2,3-triazole derivative, which is structurally related to indazole, has been shown to form novel complexes with catalytic activity samipubco.com. The resulting metal complexes can exhibit different geometries, such as octahedral or square planar, which in turn influences their catalytic behavior samipubco.com. The electronic properties of the indazolylamine ligand, which can be tuned by substituents like the ethoxy group in this compound, can modulate the reactivity of the metal center.

Applications in Specific Organic Transformations (e.g., cross-coupling reactions, hydrosilylation)

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds nih.govyoutube.comyoutube.com. The synthesis of indazole derivatives themselves often employs these methods, such as in palladium-catalyzed amination reactions researchgate.net. While the primary focus has been on the synthesis of indazoles, there is growing interest in using indazolylamine derivatives as ligands in these catalytic systems. The development of efficient palladium catalysts supported by well-designed ligands is crucial for the success of these transformations, particularly for challenging substrates nih.gov.

Hydrosilylation: The hydrosilylation of alkenes is a widely used industrial process for the production of organosilicon compounds researchgate.netrsc.org. This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being the most common researchgate.net. However, the development of catalysts based on other metals is an active area of research mdpi.comnih.gov. While there is no specific literature on the use of this compound derivatives in hydrosilylation, the ability of related nitrogen-containing heterocyclic compounds to serve as ligands suggests a potential role for indazolylamines in this transformation. The design of new ligand systems can influence the activity and selectivity of the hydrosilylation catalyst researchgate.net.

| Organic Transformation | Catalyst System | Potential Role of Indazolylamine Derivative |

| Cross-Coupling Reactions | Palladium complexes | Ligand to modulate catalyst activity and stability |

| Hydrosilylation of Alkenes | Transition metal complexes (e.g., Pt, Rh, Re) | Ligand to influence catalyst efficiency and selectivity |

Development of Phase Transfer Catalysts

Phase transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases crdeepjournal.orgnih.gov. This is often achieved using catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, that can transport one of the reactants across the phase boundary nih.gov. The development of new and efficient phase transfer catalysts is an ongoing endeavor austinpublishinggroup.comphasetransfer.com. Chiral phase transfer catalysts, for example, have been synthesized from cinchona alkaloids and applied in asymmetric synthesis austinpublishinggroup.com. Although the use of indazolylamine derivatives as phase transfer catalysts has not been reported, their structure presents possibilities for modification into novel catalytic systems. For instance, quaternization of the nitrogen atoms in the indazole ring or the amino group could yield cationic species with the potential to act as phase transfer agents.

Use in Heterogeneous and Homogeneous Catalytic Systems

Indazolylamine compounds, a class of nitrogen-containing heterocyclic molecules, are emerging as versatile scaffolds in materials science and catalysis. Their unique structural features and ability to coordinate with various metal centers allow for their application in both heterogeneous and homogeneous catalytic systems. Researchers are exploring the potential of these compounds to facilitate a range of organic transformations, leveraging the stability and reactivity that the indazole core imparts to catalytic complexes. While direct catalytic applications of this compound are not extensively documented in current literature, the broader class of indazolylamine derivatives has shown significant promise in creating novel catalysts.

Heterogeneous Catalytic Systems

In the realm of heterogeneous catalysis, indazolylamine derivatives have been successfully employed as ligands to support metal catalysts on solid phases. This approach offers the distinct advantages of catalyst recyclability, ease of separation from the reaction mixture, and enhanced stability, which are crucial for industrial applications.

One notable application involves the use of indazole-derived ligands to construct novel mercury(II) complexes that function as efficient and reusable heterogeneous catalysts. ijcce.ac.irijcce.ac.ir These catalysts have demonstrated high efficacy in multicomponent reactions, such as the Biginelli reaction followed by transesterification, to produce biologically significant molecules like 3,4-dihydropyrimidin-2(1H)-one C5 esters. ijcce.ac.irijcce.ac.ir The solid nature of these catalysts allows for their straightforward recovery and reuse without a significant loss of activity.

The catalytic performance of these Hg(II) complexes derived from indazole ligands has been systematically evaluated. For instance, in the synthesis of various 3,4-dihydropyrimidin-2(1H)-one C5 ester derivatives, the catalyst demonstrated good to excellent yields, highlighting its broad substrate scope. ijcce.ac.ir The efficiency of the catalyst is evident from the high product yields achieved under solvent-free conditions.

Table 1: Catalytic Performance of a Heterogeneous Hg(II)-Indazole Complex in a One-Pot, Four-Component Biginelli/Transesterification Reaction

| Entry | Aldehyde (R) | Yield (%) |

|---|---|---|

| 1 | C6H5 | 92 |

| 2 | 4-MeC6H4 | 90 |

| 3 | 4-MeOC6H4 | 91 |

| 4 | 4-ClC6H4 | 88 |

| 5 | 3-NO2C6H4 | 85 |

| 6 | 4-NO2C6H4 | 86 |

| 7 | 3-BrC6H4 | 87 |

| 8 | 2-ClC6H4 | 81 |

Another example of a heterogeneous catalyst derived from the broader indazole family is a copper(II)-clay composite. This catalyst has been effectively used in the domino one-pot, three-component synthesis of 2H-indazoles. bcrec.idsemanticscholar.org The catalyst exhibits remarkable activity and can be recycled multiple times without a significant drop in its performance, demonstrating its robustness and potential for greener chemical processes. semanticscholar.org

Homogeneous Catalytic Systems

In homogeneous catalysis, indazolylamine derivatives serve as ligands that can be finely tuned to modulate the electronic and steric properties of metal complexes, thereby influencing their catalytic activity and selectivity. While research into this compound as a ligand is not widely reported, related indazole structures have shown considerable success.

A significant development in this area is the use of amine-functionalized indazolin-3-ylidene complexes of palladium(II) as precatalysts in direct arylation reactions. These complexes have proven to be highly effective in the C-H activation and subsequent coupling of heteroaromatics with aryl halides. The amino group attached to the indazole scaffold plays a crucial role in the catalytic cycle, potentially by stabilizing the active catalytic species.

The catalytic activity of these palladium(II) complexes has been tested in the direct arylation of 1-methylpyrrole (B46729) with 4-bromoacetophenone. The results indicate that the steric bulk of the pendant tertiary amine group on the indazole ligand influences the catalyst's activity, with different amine substituents leading to varying product yields.

Table 2: Performance of Amine-Functionalized Indazolin-3-ylidene Palladium(II) Precatalysts in the Direct Arylation of 1-Methylpyrrole

| Precatalyst | Pendant Amine Group | Yield (%) |

|---|---|---|

| Complex 1 | Diethylamine | 97 |

| Complex 2 | Piperidine | 88 |

| Complex 3 | Morpholine | 88 |

| Complex 4 | Pyrrolidine | 87 |

| Complex 5 | N-Methylpiperazine | 85 |

| Complex 6 | Diisopropylamine | 84 |

The research into indazolylamine compounds in catalysis is a rapidly evolving field. The ability to functionalize the indazole core at various positions, including the amine group and the aromatic ring system, offers vast possibilities for designing novel ligands and catalysts with tailored properties for specific applications in materials science and organic synthesis.

Q & A

Q. Methodological Considerations :

- Optimization : Vary reaction solvents (e.g., DMF vs. THF) to improve solubility of intermediates .

- Purity : Use HPLC to monitor byproducts; column chromatography (silica gel, eluent: EtOAc/hexane) is recommended for purification .

- Yield Enhancement : Catalytic hydrogenation (Pd/C or Raney Ni) for nitro reduction avoids over-reduction side reactions .

How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Advanced Research Question

Single-crystal X-ray diffraction (XRD) is critical for confirming the regiochemistry of the ethoxy group and amine orientation. Key steps include:

- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO) to obtain high-quality crystals.

- Refinement : SHELXL software can model thermal displacement parameters and hydrogen bonding networks.

- Validation : Compare experimental bond lengths/angles with DFT-optimized structures to detect steric strain or tautomeric forms .

Data Contradiction Example : If NMR suggests a planar amine group but XRD shows non-coplanarity, re-examine solvent effects on tautomer stability .

What analytical techniques are most reliable for quantifying this compound in biological matrices during pharmacokinetic studies?

Basic Research Question

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for high sensitivity (LOQ < 1 ng/mL).

- Validation : Include matrix effects (e.g., plasma protein binding) and stability tests under varying pH/temperature .

- Internal Standards : Isotopically labeled analogs (e.g., ⁶Ethoxy-¹³C-indazol-3-ylamine) improve quantification accuracy .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Advanced Research Question

- Scaffold Modification : Synthesize analogs with variations in the ethoxy group (e.g., methoxy, propoxy) and amine substituents (e.g., methyl, acetyl).

- Assay Selection :

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate electronic properties (Hammett constants) with IC₅₀ values .

Contradiction Management : If ethoxy analogs show lower activity than methoxy derivatives, investigate steric hindrance via molecular docking .

How should researchers address contradictory results in the biological activity of this compound across different cell lines?

Advanced Research Question

- Hypothesis Testing :

- Statistical Analysis : Apply mixed-effects models to account for batch variability .

What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

- ADME Prediction :

- Docking Studies : AutoDock Vina can model binding to cytochrome P450 enzymes to predict metabolic hotspots .

How can the stability of this compound be assessed under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro